molecular formula C27H15NO5 B5698452 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate

5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate

Cat. No. B5698452
M. Wt: 433.4 g/mol
InChI Key: FZSCSCSGLCMGDI-UHFFFAOYSA-N
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Description

5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate, also known as OPB-9195, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has also been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, improvement of cognitive function, and reduction of inflammation and oxidative stress. 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential applications in various fields. However, 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

The potential applications of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate in various fields have generated significant interest in the scientific community, and several future directions have been proposed. These include further studies of the mechanism of action of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate, optimization of its synthesis method, and development of new derivatives with improved properties. Additionally, further studies are needed to investigate the potential applications of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate in other fields, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate is a synthetic compound that has shown promising results in various fields, including cancer research, neurodegenerative diseases, and inflammation. The synthesis of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has been optimized to improve its yield and purity. The mechanism of action of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, improvement of cognitive function, and reduction of inflammation and oxidative stress. 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has several advantages for lab experiments, but also has some limitations. Several future directions have been proposed to further investigate the potential applications of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate.

Synthesis Methods

The synthesis of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate involves the reaction of 3-phenoxyaniline with 2,4-dinitrophenylhydrazine to form 3-phenoxy-2,4-dinitrophenylhydrazine, which is then reacted with 2-nitrobenzaldehyde to form 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate. The synthesis of 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has been optimized to improve its yield and purity.

Scientific Research Applications

5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has been shown to have neuroprotective effects and improve cognitive function. In inflammation, 5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

(10-oxo-12-phenoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,11,13-heptaen-8-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15NO5/c29-20-15-21(31-17-11-5-2-6-12-17)24-23-22(20)25(32-27(30)16-9-3-1-4-10-16)18-13-7-8-14-19(18)26(23)33-28-24/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSCSCSGLCMGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C3C(=O)C=C(C4=NOC(=C34)C5=CC=CC=C52)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate

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